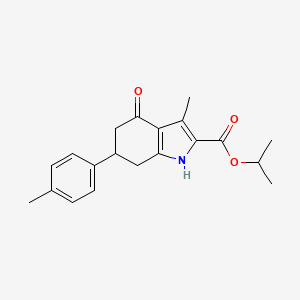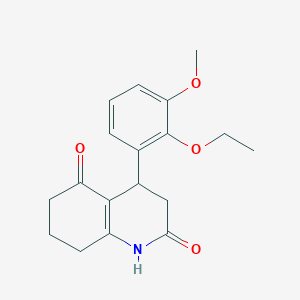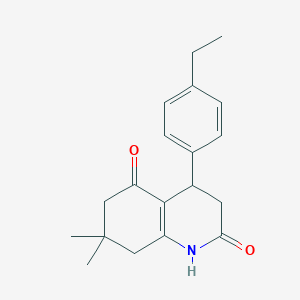![molecular formula C19H28N4O B4437018 2-methyl-N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4437018.png)
2-methyl-N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide
Descripción general
Descripción
2-methyl-N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. This drug has been approved by the US Food and Drug Administration (FDA) for the treatment of chronic lymphocytic leukemia (CLL) with 17p deletion, and has shown promising results in other hematological malignancies.
Mecanismo De Acción
BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. 2-methyl-N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide selectively binds to the hydrophobic groove of BCL-2, thereby blocking its interaction with pro-apoptotic proteins, such as BIM, and promoting apoptosis in cancer cells. This mechanism of action is unique to 2-methyl-N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide, as it specifically targets BCL-2 without affecting other members of the BCL-2 family.
Biochemical and Physiological Effects:
2-methyl-N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide has been shown to induce apoptosis in cancer cells with high BCL-2 expression, while sparing normal cells with low BCL-2 expression. The drug has also been shown to reduce tumor burden and prolong survival in animal models of CLL and acute myeloid leukemia. In clinical trials, 2-methyl-N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide has demonstrated remarkable efficacy in inducing complete remission in patients with relapsed or refractory CLL.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide is its specificity for BCL-2, which allows for targeted therapy of cancer cells with high BCL-2 expression. However, this specificity also limits the use of 2-methyl-N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide in cancers with low BCL-2 expression. Another limitation of 2-methyl-N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide is the potential for drug resistance, which may arise from mutations in the BCL-2 gene or upregulation of other anti-apoptotic proteins.
Direcciones Futuras
There are several future directions for the development of 2-methyl-N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide and other BCL-2 inhibitors. One direction is the combination of 2-methyl-N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide with other targeted therapies, such as tyrosine kinase inhibitors, to enhance their anticancer effects. Another direction is the development of more potent and selective BCL-2 inhibitors, which may overcome the limitations of 2-methyl-N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide and expand its therapeutic potential. Finally, the identification of biomarkers of response to BCL-2 inhibitors may help to personalize therapy and improve patient outcomes.
Aplicaciones Científicas De Investigación
2-methyl-N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide has been extensively studied in preclinical and clinical trials for the treatment of various hematological malignancies, including CLL, acute myeloid leukemia, and multiple myeloma. The drug has shown remarkable efficacy in inducing apoptosis in cancer cells with high BCL-2 expression, while sparing normal cells with low BCL-2 expression. 2-methyl-N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide has also been shown to synergize with other chemotherapeutic agents, such as rituximab and venetoclax, to enhance their anticancer effects.
Propiedades
IUPAC Name |
2-methyl-N-[1-methyl-2-(2-piperidin-1-ylethyl)benzimidazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-14(2)19(24)20-15-7-8-17-16(13-15)21-18(22(17)3)9-12-23-10-5-4-6-11-23/h7-8,13-14H,4-6,9-12H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOANMGXVZJZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N(C(=N2)CCN3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647509 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methylcyclohexyl)-10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide](/img/structure/B4436936.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B4436946.png)
![1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4436952.png)

![methyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4436971.png)

![2-{[(4-chlorophenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4436982.png)
![N-(4-cyanophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4436995.png)
![methyl 2-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4437000.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B4437016.png)


![2-chloro-N-cyclopentyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4437038.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4437048.png)